2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUXCPYODYBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method includes the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of copper(II) salts to form quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Copper(II) acetate or copper(II) sulfate in the presence of oxygen.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, have shown significant anticancer properties. Studies have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer. The mechanisms include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell proliferation by interfering with cell cycle progression.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Related compounds have shown:
- Bactericidal Effects : The derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : Some studies report efficacy against fungal strains, indicating potential use in treating infections.
Neuroprotective Effects
Imidazo[1,2-a]pyridines are noted for their neuroprotective capabilities. The mechanisms include:
- Oxidative Stress Reduction : They modulate oxidative stress levels in neuronal cells.
- Neurotransmitter Modulation : Compounds in this class influence neurotransmitter systems, potentially aiding in conditions like neurodegenerative diseases.
Cannabinoid Receptor Interaction
A significant area of research involves the interaction of this compound with cannabinoid receptors:
- CB2 Receptor Activation : It selectively activates CB2 receptors, which are involved in pain modulation and immune response.
- Anti-inflammatory Effects : Activation of these receptors has been linked to reduced inflammation in various animal models.
Data Table: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Antimicrobial | Cell membrane disruption | |
| Neuroprotective | Oxidative stress reduction | |
| Cannabinoid Interaction | CB2 receptor activation |
Anticancer Efficacy Trials
In vitro studies have been conducted using various cancer cell lines to assess the anticancer efficacy of this compound. One notable study reported a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Neuroprotective Studies
A study investigating the neuroprotective effects found that treatment with related imidazo[1,2-a]pyridine compounds resulted in a marked decrease in neuronal cell death induced by oxidative stress. The results suggest potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, it forms complexes with copper(II) ions, which can catalyze the oxidation of catechols to quinones . This catalytic activity is crucial in various biological processes, including melanin biosynthesis and defense reactions in organisms .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the chlorophenyl group.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains an additional chlorine atom on the imidazo[1,2-a]pyridine ring.
Uniqueness
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which enhances its biological activity and ability to form stable complexes with transition metals. This makes it particularly effective in catalytic applications and as a potential therapeutic agent .
Biological Activity
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS Number: 524724-70-7) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique imidazo[1,2-a]pyridine structure, which has been associated with various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN2O. Its structure includes a chlorophenyl group and a methyl group on the imidazo-pyridine framework, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 272.71 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Activity
Research indicates that compounds with similar imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as p53 and NF-kB .
Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against melanoma B16F10 cells. The compound was found to inhibit cell proliferation with an IC50 value indicating potent activity. Further investigations revealed that the compound triggered apoptotic pathways, leading to increased levels of caspases and PARP cleavage in treated cells.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Similar imidazo derivatives have been reported to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential for development as antibacterial agents .
The proposed mechanism of action for this compound involves interaction with cellular targets that regulate apoptosis and cell cycle progression. It is hypothesized that the compound may interfere with DNA synthesis or repair mechanisms, leading to increased oxidative stress within cancer cells.
Pharmacokinetics
Pharmacokinetic studies suggest that after administration, the compound reaches peak plasma concentrations within several hours. The elimination half-life is reported to be several hours as well, indicating a reasonable duration of action for therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | Low µM range | Low µM range |
| Imidazo[1,2-a]pyridine derivative A | Moderate µM range | Moderate µM range |
| Imidazo[1,2-a]pyridine derivative B | High µM range | High µM range |
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is synthesized via formylation of the parent imidazo[1,2-a]pyridine core. A common method involves reacting 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours, followed by silica gel chromatography . Alternative protocols use phosphorus oxychloride (POCl₃) in chloroform under reflux (8 hours), achieving yields dependent on stoichiometry and solvent purity . Key variables include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
Essential techniques include:
- ¹H/¹³C NMR : The aldehyde proton (δ ~10.2 ppm) and aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns. Discrepancies in splitting (e.g., para-substituted chlorophenyl vs. ortho/meta) are resolved via 2D NMR (COSY, HSQC) .
- IR : A strong C=O stretch (~1680 cm⁻¹) distinguishes the aldehyde from ketone derivatives.
- HRMS : Accurate mass (<5 ppm error) validates molecular formula (C₁₆H₁₂ClN₂O) . Contradictions between calculated and observed data necessitate re-evaluation of sample purity or isotopic patterns.
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid aqueous workups due to potential aldehyde reactivity.
- Storage : Inert atmosphere (N₂/Ar) at 253–278 K to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or guide structural modifications for target applications?
Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites:
- Electrostatic Potential Maps : Highlight the aldehyde group as a reactive site for nucleophilic additions (e.g., hydrazine derivatives) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) suggest stability under physiological conditions, supporting medicinal chemistry applications .
- Docking Studies : The chlorophenyl group enhances π-π stacking with COX-2 active sites, guiding anti-inflammatory agent design .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents at the 8-methyl position)?
- Directed Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the methyl group, enabling alkylation/halogenation .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts modify the chlorophenyl ring while preserving the aldehyde .
- Protection/Deprotection : Temporarily protect the aldehyde with ethylene glycol to prevent side reactions during modifications .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Polar Solvents (DMF, DMSO) : Stabilize the aldehyde via hydrogen bonding but may interfere with enzyme activity.
- Aqueous Buffers (pH 7.4) : Aldehydes can hydrate (gem-diol formation), reducing reactivity. Use co-solvents (e.g., 10% EtOH) to maintain solubility and stability .
- Acidic Conditions (pH <5) : Protonation of the imidazo[1,2-a]pyridine nitrogen enhances electrophilicity, risking decomposition .
Q. What methodologies address contradictory bioactivity data across cell-based vs. in vivo studies?
- Metabolic Stability : Assess hepatic microsome clearance to explain reduced in vivo efficacy .
- Protein Binding : Use equilibrium dialysis to quantify binding to serum albumin, which may limit bioavailability.
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., carboxylic acid derivatives) that alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
